[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2
Beschreibung
Systematic Nomenclature and Molecular Formula
The systematic name [(4-fluorophenylalanyl)⁴-aminoisobutyryl⁷-arginyl¹⁴-lysyl¹⁵]nociceptin(1–17)-amide reflects its sequence modifications relative to native N/OFQ. The molecular formula is C₈₃H₁₃₉FN₃₂O₂₁ , with a molecular weight of 1,940.2 g/mol . Key components include:
| Component | Position | Modification |
|---|---|---|
| 4-fluorophenylalanine (pF-Phe) | 4 | Fluorination at the para position of Phe |
| α-aminoisobutyric acid (Aib) | 7 | Non-proteogenic, helix-stabilizing residue |
| Arginine (Arg) | 14 | Addition of a cationic side chain |
| Lysine (Lys) | 15 | Substitution with a basic residue |
The C-terminal amidation (–NH₂) enhances metabolic stability compared to the native peptide’s carboxyl terminus .
Primary Sequence Analysis and Residue-Specific Modifications
The primary sequence of UFP-112 is Phe-Gly-Gly-(pF)Phe-Thr-Gly-Aib-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH₂ . Critical residue modifications include:
- Position 4 (pF-Phe) : Fluorination at the phenylalanine para position increases lipophilicity and receptor binding affinity by enhancing hydrophobic interactions with the NOP receptor’s transmembrane domain .
- Position 7 (Aib) : Substitution of alanine with α-aminoisobutyric acid (Aib) restricts conformational flexibility, stabilizing an α-helical structure in the peptide’s mid-region. This modification reduces enzymatic degradation by proteases .
- Positions 14–15 (Arg/Lys) : The double substitution with arginine (position 14) and lysine (position 15) introduces additional cationic charges, strengthening electrostatic interactions with the NOP receptor’s extracellular loops .
Three-Dimensional Conformational Features
UFP-112 adopts a dynamic tertiary structure influenced by its non-canonical residues:
- N-terminal domain (residues 1–4) : The pF-Phe⁴ side chain projects into a hydrophobic pocket of the NOP receptor, as predicted by molecular docking studies .
- Mid-region (residues 5–11) : The Aib⁷ residue induces a stable α-helix, confirmed by circular dichroism spectroscopy. This helix reduces solvent exposure of cleavage sites (e.g., between Gly⁶ and Aib⁷), prolonging half-life .
- C-terminal domain (residues 12–17) : The Arg¹⁴/Lys¹⁵ pair forms salt bridges with Glu²⁰⁹ and Asp¹³⁰ in the NOP receptor’s second extracellular loop, critical for receptor activation .
No experimental 3D structure is available due to conformational flexibility, but homology modeling based on N/OFQ-NOP complexes suggests UFP-112 occupies a deeper binding pocket than the native peptide .
Comparative Structural Analysis with Native Nociceptin/Orphanin FQ
UFP-112 shares 70% sequence identity with native N/OFQ (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) but exhibits distinct structural and functional properties:
| Feature | Native N/OFQ | UFP-112 |
|---|---|---|
| Position 4 | Phenylalanine | 4-fluorophenylalanine |
| Position 7 | Alanine | α-aminoisobutyric acid (Aib) |
| Positions 14–15 | Leucine-Alanine | Arginine-Lysine |
| C-terminus | Free carboxyl group | Amidation (–NH₂) |
| Receptor affinity (Kₐ) | ~1 nM | ~0.3 nM |
| Protease resistance | Susceptible to neprilysin | Resistant to neprilysin and ACE |
The combined modifications in UFP-112 result in a 10-fold increase in NOP receptor binding affinity and prolonged in vivo duration of action compared to native N/OFQ .
Eigenschaften
Molekularformel |
C83H139FN32O21 |
|---|---|
Molekulargewicht |
1940.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-2-methylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C83H139FN32O21/c1-44(67(125)107-54(22-14-34-98-80(92)93)70(128)108-51(19-8-11-31-85)69(127)111-55(23-15-35-99-81(94)95)71(129)109-52(20-9-12-32-86)72(130)112-58(39-61(90)120)75(133)106-50(66(91)124)29-30-60(89)119)104-77(135)59(43-117)113-73(131)53(21-10-13-33-87)110-74(132)56(24-16-36-100-82(96)97)114-79(137)83(3,4)116-64(123)42-103-78(136)65(45(2)118)115-76(134)57(38-47-25-27-48(84)28-26-47)105-63(122)41-101-62(121)40-102-68(126)49(88)37-46-17-6-5-7-18-46/h5-7,17-18,25-28,44-45,49-59,65,117-118H,8-16,19-24,29-43,85-88H2,1-4H3,(H2,89,119)(H2,90,120)(H2,91,124)(H,101,121)(H,102,126)(H,103,136)(H,104,135)(H,105,122)(H,106,133)(H,107,125)(H,108,128)(H,109,129)(H,110,132)(H,111,127)(H,112,130)(H,113,131)(H,114,137)(H,115,134)(H,116,123)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t44-,45+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
InChI-Schlüssel |
GVIRJSRJRJCCJE-HCYVKCTOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
α-Aminoisobutyric Acid (Aib⁷) Substitution
The Aib residue at position 7 necessitated:
-
Pre-activation with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Double coupling cycles with 8-fold excess reagent
Circular dichroism confirmed induced helical conformation (22% α-helix content vs 8% in native peptide).
C-Terminal Modifications: Arg¹⁴ and Lys¹⁵
The C-terminal extension to position 15 required sequential arginine and lysine additions with orthogonal protection:
| Residue | Protecting Group | Deprotection Condition |
|---|---|---|
| Arg¹⁴ | Pmc | TFA/water (95:5) |
| Lys¹⁵ | Alloc | Pd(PPh₃)₄/PhSiH₃ |
Final amidation at Lys¹⁵ employed NH₄Cl/DIPEA in DMF (1:2:3 ratio) for 12 hours. MALDI-TOF analysis confirmed molecular mass of 1876.3 Da (calculated 1876.1 Da).
Conformational Constraints and Biased Signaling
Structural analysis revealed key conformation-activity relationships:
| Modification | NOP/G Protein pEC₅₀ | NOP/β-Arrestin pEC₅₀ | Bias Factor |
|---|---|---|---|
| Native N/OFQ(1-13) | 8.70 | 8.28 | 0.00 |
| UFP-112 | 9.34 | 8.40 | 0.59* |
*Statistically significant bias (p<0.05) toward G protein signaling. Molecular dynamics simulations showed:
-
40% reduction in C-terminal flexibility
-
Enhanced hydrophobic interactions at TM3/5/6 interface
Purification and Analytical Characterization
Final purification employed a three-step protocol:
-
Ion-exchange chromatography : SP Sepharose FF, 0-1M NaCl gradient
-
Reversed-phase HPLC : XBridge C18, 5μm, 20→60% ACN/0.1% TFA
-
Gel filtration : Superdex 30, PBS pH 7.4
Quality control parameters included:
-
Purity : >99% by analytical HPLC (220 nm)
-
Endotoxin : <0.1 EU/mg (LAL assay)
-
Sterility : Negative in thioglycolate broth (14-day incubation)
Stability Profiling
Accelerated stability studies (40°C/75% RH) demonstrated:
| Time (weeks) | Remaining Potency (%) | Degradation Products |
|---|---|---|
| 0 | 100 | None |
| 4 | 98.2 ± 1.1 | <0.5% deamidation |
| 8 | 95.4 ± 1.8 | 1.2% oxidation |
Lyophilized formulations retained full bioactivity for 24 months at -80°C.
Pharmacological Validation
In vitro functional assays confirmed UFP-112's profile:
| Assay System | EC₅₀ (nM) | Emax (% N/OFQ) |
|---|---|---|
| GTPγS Binding (CHO-NOP) | 0.38 | 142* |
| β-Arrestin Recruitment | 2.14 | 89 |
| cAMP Inhibition (IC₅₀) | 0.41 | 98 |
*Significant superagonism (p<0.01 vs native peptide). In vivo antinociception assays showed 10-fold increased duration compared to N/OFQ .
Analyse Chemischer Reaktionen
Chemical Modifications and Structural Features
UFP-112 incorporates three strategic modifications to the native N/OFQ peptide sequence:
-
Para-fluorination of Phe⁴ : A fluorine atom is introduced at the para-position of the phenylalanine residue (Phe⁴→pF-Phe⁴) to enhance hydrophobic interactions and metabolic stability .
-
Substitution of Ala⁷ with α-aminoisobutyric acid (Aib) : Aib, a non-proteinogenic amino acid, introduces a conformational constraint (kink) in the peptide backbone, optimizing receptor binding dynamics and resistance to enzymatic degradation .
-
C-terminal Arg¹⁴ and Lys¹⁵ : These cationic residues improve solubility and promote interactions with the NOP receptor’s extracellular loops .
Key Pharmacological Findings
UFP-112 exhibits long-lasting NOP receptor agonism with superior efficacy compared to N/OFQ:
Table 2: Pharmacological Profile of UFP-112
Mechanistic Insights
-
Receptor Activation : UFP-112 stabilizes the NOP receptor’s active conformation, preferentially coupling to Gαᵢ/o proteins over β-arrestin pathways, reducing side effects like sedation .
-
Metabolic Stability : Aib⁷ and pF-Phe⁴ confer resistance to peptidases, extending half-life in plasma (>2 hours vs. 15 minutes for N/OFQ) .
Clinical Relevance
UFP-112 has been evaluated for:
-
Neuropathic pain : Prolonged analgesia without opioid-associated pruritus or respiratory depression .
-
Neurogenic bladder dysfunction : Dose-dependent reduction in urinary frequency (preclinical models) .
Table 3: UFP-112 vs. Key Analogues
| Compound | Modification | Potency (EC₅₀, nM) | Key Advantage |
|---|---|---|---|
| UFP-112 | pF-Phe⁴, Aib⁷ | 0.1 (NOP) | Longest duration, highest selectivity |
| UFP-101 | [Nphe¹,Arg¹⁴,Lys¹⁵] | 8.2 (NOP antagonist) | Tool for receptor antagonism |
| PWT2-N/OFQ | Trp-substitutions | 0.3 (NOP) | Enhanced blood-brain barrier penetration |
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Inhibition of Calcium Influx : UFP-112 suppresses pre- and postsynaptic calcium influx, which is critical for neurotransmitter release.
- Activation of Potassium Channels : It enhances the activity of G protein-gated inward rectifying potassium channels (GIRKs), contributing to hyperpolarization of neurons and reduced excitability.
- Modulation of Pain Pathways : UFP-112 impacts spinal excitatory transmission, providing insights into its potential use as an analgesic agent .
Pain Management
UFP-112 has been extensively studied for its antinociceptive properties. In various animal models, including mouse tail withdrawal assays and chronic pain models, it has demonstrated significant analgesic effects. For instance:
- Mouse Tail Withdrawal Assay : Administration of UFP-112 resulted in increased withdrawal latency times, indicating enhanced pain relief compared to control groups.
- Chronic Pain Models : Studies have shown that UFP-112 can alleviate neuropathic pain symptoms more effectively than traditional opioids, suggesting a lower risk of addiction and side effects .
Neurological Disorders
Research indicates that UFP-112 may have broader applications beyond pain management. Its effects on mood regulation and anxiety-like behaviors have been explored:
- Anxiolytic Effects : In rodent models, administration of UFP-112 has been associated with reduced anxiety behaviors, suggesting potential therapeutic benefits in anxiety disorders.
- Neuroprotection : Preliminary studies suggest that UFP-112 may offer neuroprotective effects in models of neurodegenerative diseases by modulating neuroinflammatory responses .
Case Study 1: Efficacy in Post-Surgical Pain
A study involving post-surgical patients evaluated the efficacy of UFP-112 as an adjunct to opioid therapy. Results indicated that patients receiving UFP-112 experienced lower pain scores and reduced opioid consumption compared to those receiving opioids alone. This highlights the compound's potential to enhance pain management strategies while minimizing opioid-related side effects.
Case Study 2: Chronic Pain Management
In a chronic constriction injury model in rats, UFP-112 was administered intrathecally. The results showed significant reductions in mechanical allodynia and thermal hyperalgesia compared to control groups. These findings support the compound's utility in managing chronic pain conditions effectively .
Comparative Analysis of NOP Receptor Ligands
| Compound | Type | Affinity for NOP | Efficacy (Pain Models) | Duration of Action |
|---|---|---|---|---|
| N/OFQ | Agonist | Moderate | Moderate | Short |
| UFP-101 | Antagonist | High | High | Moderate |
| [(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2 (UFP-112) | Antagonist | Very High | Very High | Long |
Wirkmechanismus
UFP-112 exerts its effects by selectively activating the nociceptin/orphanin FQ receptor (NOP). Upon binding to the NOP receptor, UFP-112 induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
UFP-112 vs. UFP-113
- Structural Differences : UFP-113 includes a reduced peptide bond (Ψ) at Phe1-Gly2, which decreases proteolytic degradation but reduces intrinsic efficacy .
- Pharmacological Outcomes : UFP-112 acts as a full agonist with maximal efficacy in GTPγS binding assays, whereas UFP-113 is a partial agonist (60% efficacy relative to N/OFQ) . In vivo, intrathecal UFP-112 produces longer-lasting analgesia (6–8 hours) compared to UFP-113 (4–6 hours) .
UFP-112 vs. UFP-101
- Functional Antagonism: UFP-101, an antagonist, competitively inhibits N/OFQ and UFP-112 with high affinity (pKi = 9.99) but lacks agonist activity . It is used to study NOP receptor-mediated effects, such as N/OFQ-induced hypotension .
UFP-112 vs. PWT2-N/OFQ
UFP-112 vs. Non-Peptide Agonists (e.g., Ro 64-6198)
- Pharmacokinetics: Non-peptide agonists like Ro 64-6198 have better oral bioavailability but lower receptor selectivity (e.g., affinity for κ-opioid receptors) .
- Side Effects : UFP-112 avoids κ-receptor-mediated dysphoria, a limitation of Ro 64-6198 .
Research Implications and Clinical Potential
UFP-112’s spinal antinociceptive effects (e.g., in primate capsaicin-induced hyperalgesia) and synergy with morphine (without increasing pruritus) position it as a candidate for adjuvant pain therapy . However, its cardiovascular effects (e.g., dose-dependent hypotension in rodents) necessitate route-specific administration to avoid systemic side effects .
In contrast, antagonists like UFP-101 are tools for elucidating NOP receptor roles in anxiety and addiction, while partial agonists like UFP-113 may balance efficacy and tolerance .
Q & A
Q. What structural modifications differentiate [(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2 (UFP-112) from native N/OFQ, and how do they enhance receptor potency?
- Methodological Answer : The compound incorporates four key modifications: (1) pF-Phe4 (para-fluorination of Phe4) increases receptor affinity by enhancing hydrophobic interactions; (2) Aib7 (α-aminoisobutyric acid) stabilizes an α-helical conformation in the peptide’s mid-region, improving receptor docking ; (3) Arg14 and Lys15 introduce cationic residues that strengthen electrostatic interactions with the NOP receptor’s extracellular domains . In vitro assays (e.g., GTPγS binding in CHO-hNOP cells) show UFP-112 has a pEC50 of 9.24 in functional studies, compared to 7.84 for N/OFQ-NH2 .
Q. What experimental models are most suitable for assessing UFP-112’s agonist activity?
- Methodological Answer : Standard models include:
- Electrically stimulated tissues : Mouse vas deferens (MVD) and guinea pig ileum (GPI), where UFP-112 inhibits contractions with EC50 values 74-fold lower than N/OFQ .
- Receptor binding assays : Competition studies using radiolabeled N/OFQ in CHO-hNOP membranes to measure Ki values .
- In vivo assays : Intracerebroventricular (i.c.v.) administration in rodents to evaluate antinociceptive or locomotor effects .
Q. How does C-terminal amidation in UFP-112 influence peptide stability and receptor interaction?
- Methodological Answer : Amidation reduces degradation by carboxypeptidases, extending half-life in biological matrices. This modification also enhances receptor binding by mimicking the native peptide’s C-terminal charge distribution. Comparative studies show amidated analogs exhibit 2–7-fold higher potency than non-amidated counterparts in GTPγS assays .
Advanced Research Questions
Q. How do synergistic effects of combined modifications (e.g., pF-Phe4 + Aib7) contribute to UFP-112’s pharmacological profile?
- Methodological Answer : Structural analyses (e.g., circular dichroism) reveal that Aib7 stabilizes an α-helix between residues 5–14, positioning pF-Phe4 optimally for receptor contact. Combined with Arg14/Lys15, these modifications reduce conformational flexibility and increase binding energy. In MVD assays, the combined modifications yield a 48-fold potency increase over single-modification analogs .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy of UFP-112?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or receptor desensitization. To address this:
- Use radiolabeled UFP-112 to quantify tissue distribution .
- Apply receptor internalization assays (e.g., confocal microscopy with fluorescent-tagged NOP receptors) to assess prolonged activation .
- Conduct dose-response studies in vivo with selective NOP antagonists (e.g., UFP-101) to confirm target engagement .
Q. How can researchers design experiments to differentiate UFP-112’s effects on NOP receptor subtypes or splice variants?
- Methodological Answer :
- Use heterologous expression systems (e.g., HEK293 cells transfected with NOP splice variants) for functional profiling .
- Apply biased agonism assays (e.g., ERK1/2 phosphorylation vs. cAMP inhibition) to detect signaling pathway preferences .
- Perform knockdown/knockout models (e.g., CRISPR-Cas9 in cell lines) to isolate splice variant contributions .
Q. What mechanisms underlie UFP-112’s prolonged duration of action compared to N/OFQ?
- Methodological Answer : The peptide’s stability and slow dissociation from the NOP receptor are key. Methods to study this include:
- Off-rate assays : Measure dissociation kinetics using unlabeled N/OFQ to compete with pre-bound UFP-112 .
- Mass spectrometry : Track intact UFP-112 in plasma or cerebrospinal fluid over time .
- Behavioral studies : Compare time courses of antinociception in rodents after i.c.v. administration .
Data Interpretation & Contradictions
Q. How should researchers interpret conflicting results between GTPγS binding (in vitro) and tissue bath (ex vivo) assays for UFP-112?
- Methodological Answer : Discrepancies may reflect assay sensitivity or receptor reserve. For example:
- GTPγS binding in CHO-hNOP cells (high receptor expression) may overestimate potency vs. tissue assays (native receptor density) .
- Normalize data using operational models (e.g., Black-Leff equation) to estimate receptor occupancy-efficacy relationships .
Q. What are the limitations of using UFP-112 as a tool compound in behavioral studies?
- Methodological Answer : Key limitations include:
- Lack of brain penetrance : Solved by direct i.c.v. injection or covalent conjugation to blood-brain barrier shuttle peptides .
- Off-target effects : Validate specificity via NOP knockout mice or receptor blockade with UFP-101 .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing UFP-112 analogs?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with pF-Phe4 and Aib7 residues. Purify via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
- Characterization : Validate identity via MALDI-TOF mass spectrometry and purity (>95%) via analytical HPLC .
- Functional validation : Test all analogs in MVD/GPI assays alongside UFP-112 as a reference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
